2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is notable for its complex structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxyphenylhydrazine and 4-(trifluoromethyl)benzaldehyde.
Formation of Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a condensation reaction between 4-methoxyphenylhydrazine and an appropriate diketone or aldehyde.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the acetamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structure may be explored for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development. It could be screened for activity against various biological targets, including enzymes and receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry:
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through binding interactions facilitated by its functional groups. The methoxyphenyl and trifluoromethylphenyl groups could enhance binding affinity and specificity, while the pyridazine ring might interact with active sites or binding pockets.
Comparison with Similar Compounds
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)acetamide: Lacks the trifluoromethyl group, potentially altering its biological activity and chemical reactivity.
N-(4-(Trifluoromethyl)phenyl)acetamide: Lacks the pyridazine and thioether groups, which may reduce its complexity and specificity.
Uniqueness:
- The presence of both the methoxyphenyl and trifluoromethylphenyl groups in the same molecule provides a unique combination of electronic and steric properties.
- The thioether linkage adds to the compound’s stability and potential reactivity, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2S/c1-28-16-8-2-13(3-9-16)17-10-11-19(26-25-17)29-12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEVISQMMHQYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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